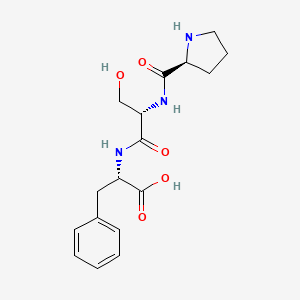

L-Prolyl-L-seryl-L-phenylalanine

Description

Contextualization within Tripeptide Research and Peptide Chemistry

L-Prolyl-L-seryl-L-phenylalanine is classified as a tripeptide, meaning it is an oligopeptide consisting of three amino acid residues. Peptides are fundamental to numerous biological processes and have garnered significant attention as potential therapeutic agents. mdpi.com The study of tripeptides is a crucial area of peptide chemistry, as even short peptide chains can exhibit significant biological activity. nih.govacs.org Research in this area often focuses on the synthesis of novel tripeptides and the investigation of their structure-activity relationships to develop new drugs and biochemical tools. nih.govnih.gov The specific sequence of amino acids in a peptide is paramount, as it dictates the three-dimensional structure and, consequently, its biological function.

The synthesis of tripeptides like this compound can be achieved through various methods, with solid-phase peptide synthesis being a common and efficient approach. mdpi.com This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, enabling the creation of peptides with a defined sequence. mdpi.com The properties of this compound, such as its solubility, stability, and ability to interact with biological targets, are a direct result of the chemical characteristics of its constituent amino acids.

Significance of L-Proline, L-Serine, and L-Phenylalanine Residues in Peptide Structure and Function

The unique properties of this compound are derived from the individual characteristics of its amino acid residues: L-proline, L-serine, and L-phenylalanine.

L-Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that bonds back to the backbone amino group, forming a secondary amine. wikipedia.org This rigid ring structure significantly restricts the conformational flexibility of the peptide backbone, often inducing turns or kinks in the peptide chain. wikipedia.org In the context of this compound, the proline residue would likely impose a specific, predictable conformation, which is a key determinant of its potential biological activity. Proline is a major component of collagen and is crucial for the stability of its triple helix structure. vita-world24.de

L-Serine (Ser): Serine is a polar, uncharged amino acid due to its hydroxyl (-OH) side chain. chemicalbook.comwikipedia.org This hydroxyl group is capable of forming hydrogen bonds, which can contribute to the solubility of the peptide in aqueous environments and allow for interactions with other molecules, including biological receptors. researchgate.net The serine residue in this compound can also be a site for post-translational modifications, such as phosphorylation, which can dramatically alter the peptide's function. byjus.com Serine is important in the biosynthesis of purines, pyrimidines, and other amino acids. wikipedia.org

The combination of a rigid structural element (proline), a polar and reactive group (serine), and a hydrophobic aromatic ring (phenylalanine) gives this compound a unique set of physicochemical properties that could lead to specific biological activities.

Overview of Current Research Landscape in Tripeptide Synthesis and Bioactivity Investigation

The current research landscape for tripeptides is vibrant and diverse, with a strong focus on the design and synthesis of novel peptides with therapeutic potential. mdpi.com Scientists are exploring tripeptides as inhibitors of enzymes, such as serine proteases and angiotensin-converting enzyme, and as modulators of receptor activity. acs.orgnih.gov The development of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and bioavailability, is also a significant area of research. mdpi.com

While there is a wealth of research on various tripeptides and their analogs, specific studies focusing on the synthesis and bioactivity of this compound are not prominent in the available literature. However, the general principles and methodologies used in tripeptide research are directly applicable to the investigation of this compound. Future research could involve the chemical synthesis of this compound, followed by structural elucidation using techniques like NMR spectroscopy and X-ray crystallography. Subsequently, its biological activity could be screened in various assays to identify potential therapeutic applications.

Compound Data

This compound

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O5 |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-Carboxy-pyrrolidin-1-yl]-3-hydroxy-1-oxo-propan-2-yl]amino]-3-phenyl-propanoic acid |

| Canonical SMILES | C1CC(N(C1)C(=O)C(N)C(O)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Constituent Amino Acids

| Amino Acid | Molecular Formula | Structure | Key Characteristics |

|---|---|---|---|

| L-Proline | C5H9NO2 |  |

Cyclic side chain, induces structural rigidity. wikipedia.org |

| L-Serine | C3H7NO3 |  |

Polar hydroxyl group, capable of hydrogen bonding. chemicalbook.comwikipedia.org |

| L-Phenylalanine | C9H11NO2 |  | Hydrophobic aromatic side chain, involved in π-π stacking. researchgate.net |

| Hydrophobic aromatic side chain, involved in π-π stacking. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

847780-71-6 |

|---|---|

Molecular Formula |

C17H23N3O5 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1 |

InChI Key |

QKDIHFHGHBYTKB-IHRRRGAJSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Prolyl L Seryl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for producing peptides like L-Prolyl-L-seryl-L-phenylalanine. bachem.comsmolecule.com The core principle of SPPS involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. bachem.comchempep.com This method simplifies the purification process as excess reagents and byproducts are removed by washing the resin. bachem.com

Resin Selection and Functionalization

The choice of resin is a critical factor in SPPS, influencing reaction efficiency, purity, and the C-terminal functionality of the final peptide. chempep.com Resins must be chemically and mechanically stable and compatible with the solvents used. chempep.com

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin. chempep.comfluorochem.co.uk

Wang Resin : Frequently used for preparing peptide acids, cleavage from Wang resin typically requires strong acidic conditions, such as 95% trifluoroacetic acid (TFA). merckmillipore.com

2-Chlorotrityl (2-CTC) Resin : This hyper-acid labile resin allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains. merckmillipore.com This is particularly advantageous for preparing protected peptide fragments that might be used in subsequent segment condensation strategies. peptide.comacs.org The bulky nature of the trityl linker on this resin also helps to minimize side reactions like diketopiperazine formation, which can be a concern with C-terminal proline residues. merckmillipore.com

The resin is typically functionalized by attaching the C-terminal amino acid, in this case, L-phenylalanine. Pre-loaded resins, where the first amino acid is already attached, are commercially available and can streamline the synthesis process. fluorochem.co.uk The loading capacity of the resin, expressed in mmol/g, is an important parameter; lower loading is often preferred for longer or more complex peptides to prevent aggregation. iris-biotech.de

Amino Acid Protection and Activation Schemes (e.g., Fmoc/Boc Chemistry)

To ensure the correct peptide sequence is formed, the reactive groups of the amino acids must be temporarily blocked or "protected." The two most common strategies for protecting the N-terminus of the amino acids are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.orgthermofisher.com

Fmoc Chemistry : This is the more widely used method in modern peptide synthesis due to its milder deprotection conditions. americanpeptidesociety.orgnih.gov The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgthermofisher.com This gentler approach is compatible with a wider range of modified amino acids. nih.gov For the synthesis of this compound, the serine residue's hydroxyl group would also require a side-chain protecting group, typically a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but cleaved by the final acid treatment. thermofisher.com

Boc Chemistry : This strategy employs an acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid like TFA. peptide.comthermofisher.com The side-chain protecting groups in Boc chemistry are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.com While less common for routine synthesis, Boc chemistry can be advantageous for complex or hydrophobic peptides. peptide.comthermofisher.com

The choice between Fmoc and Boc chemistry dictates the selection of compatible resins and side-chain protecting groups to ensure orthogonality, meaning that the removal of one type of protecting group does not affect the others. thermofisher.com

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group.

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). bachem.com DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. bachem.com Carbodiimides are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce the risk of racemization. bachem.comacs.org

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.comsigmaaldrich.com

Aminium/Uronium Salts : This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.com HATU and HCTU are generally more reactive than HBTU. acs.orgsigmaaldrich.com COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure that offers high efficiency, good solubility, and a better safety profile compared to benzotriazole-based reagents. luxembourg-bio.comacs.org

The choice of coupling reagent and reaction conditions can be optimized to ensure complete and efficient coupling at each step, which is crucial for the purity of the final peptide. gyrosproteintechnologies.com

Cleavage and Deprotection Techniques

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. sigmaaldrich.com

In the widely used Fmoc/tBu strategy , the final cleavage and deprotection are typically performed in a single step using a strong acid cocktail. sigmaaldrich.com A common cleavage reagent is 95% Trifluoroacetic acid (TFA) with the remaining 5% consisting of "scavengers." sigmaaldrich.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial for trapping the highly reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com For a peptide like this compound, a simple cocktail such as TFA/TIS/water might be sufficient. sigmaaldrich.com

If a hyper-acid labile resin like 2-CTC was used, the peptide can be cleaved under much milder conditions, such as dilute TFA in dichloromethane (B109758) (DCM), which can leave the side-chain protecting groups intact if desired. merckmillipore.com This is the basis for synthesizing protected peptide fragments. acs.org

In the Boc/Bzl strategy , the final cleavage requires much harsher acidic conditions, such as treatment with liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method for creating peptides where all reactions are carried out in a homogeneous solution. chempep.comnih.gov This approach requires purification of the intermediate peptide after each coupling step, often through crystallization or chromatography. chempep.com

While SPPS is often preferred for its ease of automation and purification, LPPS can be advantageous for large-scale synthesis and for certain complex peptides where SPPS might be problematic. nih.govgoogle.com

Segment Condensation Techniques

For the synthesis of longer peptides, a hybrid approach combining SPPS and LPPS, known as segment condensation, is often employed. chempep.comacs.org This strategy involves:

The synthesis of smaller, protected peptide fragments (e.g., di- or tripeptides) using SPPS. chempep.comacs.org

Cleavage of these protected fragments from the resin. chempep.comacs.org

Purification of the fragments. chempep.com

Coupling of these purified fragments together in solution to form the final, larger peptide. chempep.comacs.org

For this compound, one could envision synthesizing a dipeptide fragment like Fmoc-L-Prolyl-L-seryl(tBu)-OH and then coupling it in solution to L-phenylalanine methyl ester. The choice of protecting groups is critical to prevent racemization at the C-terminal amino acid of the activating fragment. chempep.com The use of urethane-based N-terminal protecting groups like Boc or Fmoc helps to minimize this side reaction. researchgate.net

Recent advancements in LPPS also include the use of soluble polymer supports or "tags" that allow for easier purification of the growing peptide chain from the reaction mixture, combining some of the advantages of both solid-phase and solution-phase techniques. mdpi.com

Fragment Coupling Strategies

Fragment coupling, or convergent synthesis, is a strategic approach where smaller, protected peptide fragments are independently synthesized and then joined together to form a larger peptide. This method can be more efficient than linear stepwise synthesis for longer peptides, as it allows for the purification of intermediate fragments, which can lead to a purer final product. polypeptide.com

In the context of this compound, a plausible fragment coupling strategy would involve the synthesis of two fragments, for instance, a protected L-Proline (Pro) and the dipeptide L-seryl-L-phenylalanine (Ser-Phe), or alternatively, the dipeptide L-prolyl-L-serine (Pro-Ser) and a protected L-phenylalanine (Phe). The choice of fragmentation site is critical. A key advantage in synthesizing this particular tripeptide via fragment coupling is the presence of a proline residue. Coupling fragments where the C-terminal amino acid of the activated fragment is proline is known to be a safe option to prevent epimerization, a common side reaction that can compromise the stereochemical purity of the final peptide. polypeptide.com

The condensation of these fragments is achieved using coupling reagents. Common reagents for solution-phase or solid-phase fragment coupling include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.net Other phosphonium- and uronium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are also employed, particularly in solid-phase synthesis. nih.gov

A notable technique in solid-phase fragment coupling involves the 'swelling volume' method. This approach involves adding the reactants (the C-unprotected peptide fragment and coupling agents) dissolved in a minimal "swelling volume" of a suitable solvent to the dry resin-bound peptide. This method has been shown to achieve high coupling yields with only a small excess of the peptide in solution. researchgate.net For instance, a comparison of conventional versus 'swelling volume' methods for the synthesis of a 22-amino acid peptide fragment showed a significant increase in yield from 21% to 81% when using the swelling volume procedure. researchgate.net

Table 1: Comparison of Fragment Coupling Methods

| Method | Description | Coupling Reagents | Reported Yield Advantage | Source |

|---|---|---|---|---|

| Conventional Solid-Phase | Stepwise addition of reactants to a solvated resin. | DIC/HOBt, HBTU, PyBOP | Baseline | researchgate.netnih.gov |

| 'Swelling Volume' Solid-Phase | Reactants are added in a minimal solvent volume to a dry resin. | DIC/HOBt | 81% vs 21% for a model peptide | researchgate.net |

| Isonitrile-Mediated Coupling | Uses isonitriles to mediate the acylation of amines by thioacids. | Isonitrile, Thioacid, HOBt | High yields (e.g., 85-95%) for di- and tripeptides | pnas.org |

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and fully enzymatic syntheses represent greener and more selective alternatives to purely chemical methods. rsc.orgmdpi.com These approaches utilize enzymes, which are biocatalysts, to form peptide bonds under mild reaction conditions, often in aqueous environments, thus minimizing the need for harsh reagents and complex protection/deprotection steps. rsc.orgnih.gov The synthesis can be either thermodynamically or kinetically controlled. iupac.org In thermodynamically controlled synthesis, the enzyme catalyzes the reverse of hydrolysis to form the peptide bond, with product yield often enhanced by precipitation or other removal from the reaction medium. iupac.org Kinetically controlled synthesis employs an activated acyl donor (like an ester or amide), where the enzyme catalyzes aminolysis, which is typically faster than the competing hydrolysis reaction. iupac.orgnih.gov

Enzyme Selection and Engineering for Peptide Ligation

The selection of an appropriate enzyme is paramount for the successful synthesis of this compound. The enzyme's specificity for the amino acids at the ligation site (the C-terminal of the acyl donor and N-terminal of the nucleophile) is a critical factor.

Several classes of enzymes are employed for peptide ligation:

Proteases: Enzymes like chymotrypsin (B1334515), trypsin, and papain have been used for peptide synthesis. mdpi.comresearchgate.net α-Chymotrypsin, for example, shows a preference for large hydrophobic residues like phenylalanine at the C-terminal of the acyl donor, making it potentially suitable for a (Pro-Ser) + Phe ligation strategy. iupac.orgnih.gov

Engineered Proteases (Ligases): To overcome the inherent hydrolytic activity of proteases, protein engineering has been used to create variants with enhanced ligase activity. nih.govresearchgate.net Subtilisin has been chemically converted to a "subtiligase" by changing the active site serine to cysteine. researchgate.net More advanced engineered variants like Omniligase-1 and Peptiligase have been developed for efficient ligation with broad substrate scope. nih.gov

Proline-Specific Endopeptidase (PSE): For a peptide containing proline, a proline-specific enzyme is an attractive catalyst. A study on the recombinant proline-specific endopeptidase from Flavobacterium meningosepticum showed its potential for peptide synthesis. The enzyme favors proline in the S1 subsite (the C-terminal residue of the acyl donor), making it ideal for a (Pro) + (Ser-Phe) or (Pro-Ser) + (Phe) coupling strategy. nih.gov

Engineered PSE: A significant innovation is the creation of a mutant of PSE where the catalytic serine at position 556 was converted to cysteine (PSEcys). This single mutation resulted in a dramatically increased peptide ligase activity in an aqueous solution, making it a highly efficient catalyst for synthesizing proline-containing peptides. nih.gov

Other Ligases: Other enzyme classes like Sortases and Asparaginyl Endoproteases (e.g., Butelase 1) are also powerful tools for peptide ligation, although their specific recognition motifs may not be directly applicable to the Pro-Ser-Phe sequence without substrate engineering. nih.govuva.nl

Table 2: Potential Enzymes for this compound Synthesis

| Enzyme Class | Specificity/Advantage | Potential Ligation Strategy | Source |

|---|---|---|---|

| α-Chymotrypsin | Prefers large hydrophobic residues (Phe) at P1. | (Pro-Ser)-OX + Phe-NH2 | iupac.orgnih.gov |

| Proline-Specific Endopeptidase (PSE) | Clearly favors Proline at P1. | Z-Pro-OX + Ser-Phe-NH2 | nih.gov |

| PSEcys (Engineered Mutant) | Dramatically increased ligase activity over wild-type PSE. | Z-Pro-OX + Ser-Phe-NH2 | nih.gov |

| Subtilisin Variants (e.g., Peptiligase) | Broad substrate scope, high efficiency. | Z-Pro-Ser-OEt + Phe-NH2 | nih.govresearchgate.net |

Biocatalytic Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for maximizing the yield and minimizing side reactions in enzymatic peptide synthesis. Key parameters include the solvent system, water content, pH, and temperature.

Solvent System: The choice of solvent significantly impacts enzyme activity, stability, and reaction equilibrium. nih.gov

Water-miscible organic solvents: Acetonitrile (B52724) is often a suitable choice. Increasing water content in these solvents generally increases the reaction rate but can also increase competing hydrolysis, thereby decreasing the final peptide yield. A study using chymotrypsin found that acetonitrile with 4% (v/v) water gave a 91% yield for a model reaction. nih.gov

Water-immiscible organic solvents: Solvents like ethyl acetate (B1210297) can be highly effective. In these systems, reaction rates and product distribution are less affected by small additions of water. nih.gov The highest yield (93%) in the same model reaction was achieved in ethyl acetate. nih.gov

pH: The pH of the aqueous buffer used to prepare the immobilized enzyme or in the reaction medium affects the ionization state of the enzyme and substrates, influencing catalytic activity. For a chymotrypsin-catalyzed reaction, Tris buffer at pH 7.8 was found to be optimal. nih.gov

Immobilization: Immobilizing the enzyme on a solid support, such as celite, facilitates its easy recovery and reuse, which is advantageous for process development. nih.govresearchgate.net

Temperature: While many enzymatic reactions are run at room temperature or 37°C, sub-zero temperatures can also be beneficial. Conducting α-chymotrypsin-catalyzed synthesis in frozen aqueous solutions (-24°C) has been shown to increase yields up to 90% by suppressing the hydrolytic side reaction. mdpi.com

Advanced Synthetic Innovations and Yield Optimization

Continuous innovation in peptide synthesis aims to enhance efficiency, purity, and yield. Several advanced strategies are applicable to the synthesis of this compound.

Engineered Biocatalysts: As mentioned, the development of highly active and stable ligases through protein engineering is a major area of innovation. The PSEcys mutant, with its dramatically increased ligase activity for proline-containing peptides, is a prime example of how targeted mutations can optimize a biocatalyst for a specific purpose. nih.gov

Metabolic Engineering: For chemoenzymatic routes that rely on amino acid precursors, optimizing the supply of these building blocks is crucial. Metabolic engineering of microorganisms like Escherichia coli can significantly increase the production of specific amino acids like L-phenylalanine. nih.govd-nb.info Strategies include overexpressing key enzymes in the biosynthetic pathway (e.g., transketolase, tktA) and using feedback-resistant enzyme variants to overcome the cell's natural regulatory mechanisms. d-nb.infod-nb.info This ensures a plentiful and cost-effective supply of starting materials for peptide synthesis.

Novel Chemical Ligation Methods: Beyond traditional coupling, new chemical methods continue to emerge. Isonitrile-mediated peptide synthesis offers an efficient way to form amide bonds on a solid support, using thioacids as acyl donors, and has demonstrated excellent yields (85-95%) for short peptides. pnas.org Native Chemical Ligation (NCL) and its extensions allow for the coupling of unprotected peptide fragments in aqueous solution, though the classic method requires a cysteine residue at the ligation junction. ethz.ch

Process Optimization: As demonstrated by the 'swelling volume' technique in solid-phase synthesis, innovations in process parameters can lead to substantial improvements in yield without changing the core chemistry. researchgate.net This highlights the importance of process development in optimizing synthetic outcomes.

Structural Elucidation and Conformational Analysis of L Prolyl L Seryl L Phenylalanine

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure of peptides. They provide information on atomic connectivity, molecular weight, secondary structure, and the vibrations of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. While specific, complete, and publicly available ¹H and ¹³C NMR spectral datasets for the unmodified tripeptide L-Prolyl-L-seryl-L-phenylalanine are not readily found in the literature, analysis of related compounds and the constituent amino acids allows for a prediction of its key spectral features. For instance, studies on a tosylated analogue, Ts-Pro-Ser-Phe-NH2, have been conducted using NMR to confirm its conformation. unibo.itunibo.it

¹H NMR: The ¹H NMR spectrum would show distinct signals for each proton in the molecule. The aromatic protons of the phenylalanine side chain would appear in the downfield region (typically 7.0-7.5 ppm). The α-protons of the three amino acid residues would resonate in the range of approximately 4.0-4.8 ppm. The proline ring protons would exhibit complex multiplets, while the serine β-protons, adjacent to the hydroxyl group, would also show characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the peptide bonds are most deshielded, appearing around 170-175 ppm. The aromatic carbons of phenylalanine would be found between 125-140 ppm. The α-carbons typically resonate in the 50-65 ppm range, with proline's α-carbon being uniquely downfield at around 60 ppm.

The conformational equilibrium of the X-Pro bond (cis vs. trans) is a key feature that can be studied by NMR. The presence of both conformers in slow exchange on the NMR timescale would result in two distinct sets of resonances for the residues near the proline, a phenomenon observed in many proline-containing peptides. dtic.mil

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | Proline | ~4.4-4.6 | ~61-63 |

| β-CH₂ | Proline | ~1.9-2.2 | ~30-32 |

| γ-CH₂ | Proline | ~1.8-2.1 | ~25-27 |

| δ-CH₂ | Proline | ~3.5-3.7 | ~47-49 |

| α-CH | Serine | ~4.5-4.7 | ~56-58 |

| β-CH₂ | Serine | ~3.8-4.0 | ~62-64 |

| α-CH | Phenylalanine | ~4.6-4.8 | ~55-57 |

| β-CH₂ | Phenylalanine | ~3.0-3.3 | ~38-40 |

| Aromatic CH | Phenylalanine | ~7.2-7.4 | ~127-130 (ortho, meta, para) |

| Aromatic C | Phenylalanine | N/A | ~136-138 (quaternary) |

| Carbonyl C=O | All | N/A | ~171-175 |

Note: These are estimated values based on typical shifts for amino acids in peptides and are subject to variation based on solvent, pH, temperature, and local conformation.

Mass Spectrometry (MS) and Fragmentation Analysis (e.g., ESI-MS, MALDI-MS)

Mass spectrometry is an essential tool for confirming the molecular weight and determining the amino acid sequence of peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques that allow large, non-volatile molecules like peptides to be analyzed without significant degradation.

For this compound (C₁₇H₂₃N₃O₅), the expected monoisotopic mass is approximately 365.16 Da. ESI-MS would typically show this as a protonated molecular ion [M+H]⁺ at m/z 366.17.

Tandem mass spectrometry (MS/MS) is used for sequencing. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This process cleaves the peptide backbone at the amide bonds, producing characteristic 'b' and 'y' fragment ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.

Studies on similar peptides, such as Pro-Ser-Phe-Phe, have confirmed fragmentation patterns where key b- and y-ions are identified, confirming the peptide sequence. mdpi.com For Pro-Ser-Phe, the expected fragmentation would follow the pattern illustrated in the table below.

Table 2: Predicted ESI-MS/MS Fragmentation Ions for this compound ([M+H]⁺)

| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |

| b₁ | P | 98.06 |

| b₂ | PS | 185.09 |

| y₁ | F | 166.09 |

| y₂ | SF | 253.12 |

| [M+H]⁺ | PSF | 366.17 |

Note: The table shows the primary b- and y-ions. In an actual spectrum, ions corresponding to neutral losses (e.g., H₂O from Serine, or NH₃) may also be observed.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the secondary structure of peptides and proteins.

For a short peptide like this compound, ordered structures like α-helices or extensive β-sheets are not expected. Instead, its CD spectrum is likely to be dominated by contributions from β-turns and polyproline II (P(II)) helices, a conformation common for proline-rich sequences. researchgate.net A P(II) helix is characterized by a strong negative band near 200 nm and a weak positive band around 228 nm. researchgate.net The presence of proline often induces turns in the peptide backbone. Studies of larger peptides containing the Pro-Ser-Phe sequence have shown that this motif can adopt stable β-turn and β-sheet structures. mit.eduacs.org The aromatic side chain of phenylalanine also contributes to the near-UV CD spectrum (250-300 nm), which can provide information about its local environment and tertiary structure. Therefore, the CD spectrum of Pro-Ser-Phe would likely indicate a disordered or turn-like conformation in solution, a common feature for many short, biologically active peptides. scispace.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of molecular bonds. For peptides, the most informative regions are the Amide I and Amide II bands, which are sensitive to the secondary structure. medium.comleibniz-fli.de

Amide I band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is highly dependent on the hydrogen-bonding pattern, which is determined by the secondary structure.

Amide II band (1510-1580 cm⁻¹): This band results from the N-H bending and C-N stretching vibrations. leibniz-fli.de

Based on analyses of peptides containing the Pro-Ser-Phe sequence which adopt β-turn and β-sheet structures, the following peak assignments would be expected. mit.edunih.gov

Table 3: Typical FTIR Amide I Band Positions and Corresponding Secondary Structures

| Secondary Structure | Typical Wavenumber Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency), 1680-1700 (high frequency) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

| Polyproline II Helix | ~1647 |

Source: Adapted from references medium.comleibniz-fli.denih.gov

The Xxx-Pro peptide bond is unique as it is a tertiary amide and lacks an N-H group, which affects its vibrational modes compared to standard peptide bonds. acs.org FTIR analysis of Pro-Ser-Phe would thus provide valuable data on its predominant solution conformation by deconvoluting the Amide I band to identify the contributions from turns and other structures.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. This technique can reveal detailed information about bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the peptide's conformation and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

A search of public repositories, including the Protein Data Bank (PDB) and the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the specific tripeptide this compound. While structures for larger peptides containing this sequence exist, the conformation of the isolated tripeptide in the solid state has not been reported. If a crystal structure were obtained, it would provide definitive evidence of the peptide backbone conformation (including the puckering of the proline ring and the φ/ψ angles of Ser and Phe) and the rotameric state of the amino acid side chains in the crystalline environment.

Computational Modeling and Molecular Dynamics Simulations

In the absence of a crystal structure or to complement solution-state NMR data, computational methods provide powerful insights into the conformational landscape and dynamics of peptides. Molecular Dynamics (MD) simulations, in particular, can model the movement of a peptide over time, revealing its flexibility, preferred conformations, and interactions with solvent molecules.

Conformational Space Exploration

The exploration of the conformational space of peptides like this compound is crucial for understanding their biological activity and properties. Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for mapping the potential energy surface and identifying stable conformations. nih.govupc.edu

Studies on related peptide fragments provide insights into the likely conformational preferences of this tripeptide. For instance, research on peptides containing proline has shown that the puckering of the proline ring and the potential for cis-trans isomerization of the peptide bond preceding it are major determinants of the backbone conformation. fccc.edumdpi.com The presence of proline often induces turns or kinks in the peptide chain, limiting its flexibility. mdpi.comexpasy.org

Furthermore, analysis of peptides containing phenylalanine and serine has revealed their intrinsic tendencies to adopt specific conformations. Phenylalanine, with its bulky aromatic side chain, can influence the local conformation through steric interactions and potential π-π stacking. nih.govmdpi.com Serine, with its hydroxyl group, can participate in hydrogen bonding, further stabilizing certain structures. upc.edu In studies of alanine-based tripeptides (AXA), where X was varied, serine was found to predominantly adopt an extended β-strand conformation. pnas.org

The conformational landscape of a peptide is also solvent-dependent. For example, studies on the C-terminal tetrapeptide of bradykinin, Ser-Pro-Phe-Arg, have shown that in aqueous solution, the peptide exists in a random coil or as an average of several rapidly interconverting conformations. nih.gov However, in a less polar solvent mixture, a more well-defined, extended backbone conformation is observed. nih.gov This highlights the role of the environment in shaping the accessible conformations of a peptide.

A comprehensive conformational analysis of this compound would involve systematically exploring the rotational freedom around the dihedral angles (phi, psi) of the serine and phenylalanine residues, while considering the constrained nature of the proline residue and the possibility of cis/trans isomerization of the Pro-Ser peptide bond.

Prediction of Intramolecular Interactions

The stable conformations of this compound are stabilized by a network of intramolecular interactions. These non-covalent interactions are critical in defining the peptide's three-dimensional structure and can include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding: The hydroxyl group of the serine side chain is a key player in forming intramolecular hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, potentially interacting with the carbonyl oxygen atoms of the peptide backbone or the N-terminal prolyl residue. The amide protons of the serine and phenylalanine residues can also form hydrogen bonds with backbone carbonyls. nih.gov

Van der Waals and Steric Interactions: The bulky phenyl group of phenylalanine and the pyrrolidine (B122466) ring of proline significantly influence the peptide's conformation through steric hindrance and van der Waals interactions. nih.gov These interactions restrict the rotational freedom of the peptide backbone and side chains, favoring conformations that minimize steric clashes.

Aromatic Interactions: The phenyl ring of phenylalanine can engage in π-π stacking interactions if the conformation allows for another aromatic group to be in proximity, though this is less likely in this specific tripeptide unless it forms intermolecular aggregates. mdpi.com More relevant are potential interactions between the phenyl ring and other parts of the peptide. Studies on L-phenylalanine have revealed that the phenyl group can interact with the peptide bond, influencing the chemical environment of the backbone atoms. nih.govresearchgate.net

Proline's Influence: The cyclic structure of proline restricts the phi (φ) dihedral angle to a narrow range, significantly constraining the local backbone conformation. mdpi.com This rigidity can nucleate specific secondary structures, such as β-turns, in the peptide.

Computational modeling and spectroscopic techniques like NMR are instrumental in identifying and characterizing these intramolecular interactions. For instance, NMR can provide evidence for hydrogen bonds through the temperature dependence of amide proton chemical shifts and through the observation of nuclear Overhauser effects (NOEs) between spatially close protons. nih.gov

Analysis of Peptide Bond Conformation and Flexibility

The peptide bonds linking the amino acid residues in this compound exhibit distinct conformational properties and degrees of flexibility.

The Pro-Ser Peptide Bond: The peptide bond preceding a proline residue (in this case, the bond between proline and serine) is unique in its propensity to adopt both cis and trans conformations. mdpi.comresearchgate.net While the trans conformation is generally favored for most peptide bonds due to reduced steric hindrance, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller. mdpi.com This is because the cyclic nature of the proline side chain reduces the steric clash that would normally occur in the cis conformation. mdpi.com The cis-trans isomerization of the Pro-Ser bond can be a slow process and can lead to multiple, slowly interconverting conformations of the peptide in solution. mdpi.com

The Ser-Phe Peptide Bond: The peptide bond between serine and phenylalanine is expected to predominantly exist in the planar trans conformation. msu.edu This is due to the partial double-bond character of the C-N bond, which restricts rotation around the omega (ω) dihedral angle to approximately 180°. expasy.org While deviations from planarity can occur, they are generally small.

Molecular Interactions and Recognition Mechanisms of L Prolyl L Seryl L Phenylalanine

In Vitro Receptor Binding Studies

In vitro receptor binding studies are crucial for determining the affinity and specificity with which a ligand, such as L-prolyl-L-seryl-L-phenylalanine, binds to a receptor. perceptive.com These assays are foundational in pharmacology for identifying and characterizing ligand-receptor interactions. nih.goveuropeanpharmaceuticalreview.com

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and standard method for quantifying ligand binding to a target receptor. giffordbioscience.com These assays utilize a radioactively labeled ligand to measure binding characteristics. oncodesign-services.com There are three main types: saturation, competition, and kinetic assays. giffordbioscience.com

Saturation Binding Assays are performed with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), which measures affinity. perceptive.comgiffordbioscience.com

Competition Binding Assays measure the ability of an unlabeled compound (the "competitor," such as this compound) to displace a radiolabeled ligand from its receptor. oncodesign-services.com This allows for the determination of the competitor's inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). giffordbioscience.com

Kinetic Assays determine the association (kon) and dissociation (koff) rate constants of a radioligand, providing insights into the dynamics of the binding interaction. perceptive.comgiffordbioscience.com

While specific radioligand binding data for the tripeptide this compound is not extensively documented, studies on its constituent amino acid, L-phenylalanine, demonstrate its ability to interact with receptors. For instance, L-phenylalanine acts as an allosteric modulator of the calcium-sensing receptor (CaSR), enhancing the receptor's sensitivity to calcium. nih.govnih.govfrontiersin.org A hypothetical competition binding assay could be designed to test if this compound competes with a known radioligand for binding to a specific receptor, such as a peptide hormone receptor or a neurotransmitter transporter.

Table 1: Hypothetical Radioligand Competition Binding Data

This table illustrates potential results from a competition assay testing the ability of this compound to inhibit the binding of a specific radioligand to a target receptor.

| Competitor Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

|---|---|---|---|---|

| This compound | Receptor X | [3H]-Ligand Y | 550 | 275 |

| Control Peptide | Receptor X | [3H]-Ligand Y | 50 | 25 |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Modern biophysical techniques like SPR and ITC offer label-free, real-time analysis of molecular interactions.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip when an analyte flows over an immobilized ligand, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). biologymedjournal.comnih.gov An SPR sensor has been developed to detect L-phenylalanine, demonstrating the utility of this technique for analyzing interactions involving this amino acid. mdpi.comnih.gov In a potential experiment, a target protein could be immobilized on the sensor chip, and this compound would be introduced as the analyte to measure binding kinetics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.orgresearchgate.net A single ITC experiment can determine the binding affinity (Ka), binding enthalpy (ΔH), and stoichiometry (n) of an interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. researchgate.net Studies have used ITC to characterize the thermodynamics of L-phenylalanine's interactions in solution. researchgate.net ITC could be employed to titrate this compound into a solution containing a target protein, yielding precise thermodynamic data about their interaction. nih.gov

Table 2: Hypothetical Thermodynamic Parameters from ITC

This table shows a potential thermodynamic profile for the binding of this compound to a target protein as determined by Isothermal Titration Calorimetry.

| Interaction | Stoichiometry (n) | Binding Affinity (Ka) (M-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

|---|---|---|---|---|

| This compound + Target Protein Y | 1.05 | 2.1 x 105 | -8.2 | -2.5 |

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

The tripeptide can also interact with enzymes, either as a substrate to be cleaved or modified, or as an inhibitor that modulates enzyme activity.

Mechanistic Enzymology of Cleavage and Modification

The presence of a proline residue makes this compound a potential substrate for a class of enzymes known as post-proline cleaving enzymes (PPCEs). nih.gov One such enzyme is Prolyl Oligopeptidase (POP), a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within short peptide chains. nih.govplos.org Therefore, POP could catalyze the hydrolysis of the Pro-Ser bond in this compound.

Conversely, the phenylalanine residue makes the peptide a potential substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. For example, Phenylalanine Dehydrogenase (PheDH) catalyzes the oxidative deamination of L-phenylalanine. uniprot.org While PheDH primarily acts on the free amino acid, the presence of a phenylalanine C-terminus in the tripeptide could allow for some level of interaction. Furthermore, L-phenylalanine is known to be an inhibitor of enzymes like alkaline phosphatase and 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.govnih.gov This suggests that the tripeptide could also exhibit inhibitory properties, potentially through its phenylalanine residue binding to the active or an allosteric site of an enzyme.

Kinetic and Thermodynamic Parameters of Interaction

The interaction between an enzyme and a substrate or inhibitor is quantified by several key parameters. mdpi.com Steady-state kinetics are commonly used to determine these values. frontiersin.org

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the substrate's affinity for the enzyme. nih.gov

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. nih.gov

Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis. mdpi.com

Inhibition Constant (Ki): Indicates the affinity of an inhibitor for an enzyme. A lower Ki value signifies a more potent inhibitor. mdpi.com

Thermodynamic parameters, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), describe the energy changes associated with binding and catalysis and can be measured using techniques like ITC. mdpi.comcam.ac.uk

Table 3: Kinetic Parameters for Enzyme Interactions

This table presents hypothetical kinetic data for the interaction of this compound with a relevant enzyme, such as Prolyl Oligopeptidase (POP).

| Enzyme | Substrate/Inhibitor | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (μM) |

|---|---|---|---|---|---|

| Prolyl Oligopeptidase (POP) | This compound (as substrate) | 150 | 25 | 1.67 x 105 | N/A |

| Enzyme Z | This compound (as inhibitor) | N/A | N/A | N/A | 75 |

Peptide-Protein Interaction Dynamics

Peptide-protein interactions are central to cellular signaling and regulation. nih.govtufts.edu Peptides often bind to proteins by mimicking short linear motifs (SLiMs), which are short stretches of amino acids that mediate protein binding. nih.gov The binding dynamics of this compound would be dictated by the collective properties of its amino acids.

L-Proline: The imino acid proline introduces a rigid kink in the peptide backbone, restricting its conformational flexibility. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and specificity for a target protein pocket.

L-Serine: The hydroxyl group (-OH) on serine's side chain can act as both a hydrogen bond donor and acceptor. This makes it a key residue for forming specific hydrogen bonds with a protein target, contributing to binding affinity and orientation.

L-Phenylalanine: The large, hydrophobic, and aromatic side chain of phenylalanine can participate in significant hydrophobic and π-stacking interactions within a protein's binding pocket. mdpi.com These interactions are often crucial for anchoring the peptide to its target.

The combination of a rigid turn from proline, hydrogen-bonding potential from serine, and strong hydrophobic interactions from phenylalanine makes this compound well-suited to bind to structured pockets on protein surfaces, potentially modulating protein-protein interactions. mdpi.com

Self-Assembly Behavior and Supramolecular Organization

The self-assembly of peptides into ordered supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. beilstein-journals.org While specific studies on the self-assembly of this compound are not extensively detailed in the literature, its behavior can be inferred from the known properties of its amino acid components and related peptide systems. acs.orgrsc.org

The process is likely initiated by hydrophobic collapse, driven by the phenylalanine residue. The aromatic phenyl group seeks to minimize contact with an aqueous environment, promoting aggregation. researchgate.net This aggregation is further stabilized by π-π stacking interactions between the aromatic rings of adjacent phenylalanine residues, a common driving force in the assembly of aromatic amino acid-containing peptides. beilstein-journals.org

The resulting structures are heavily influenced by the other two residues. The L-proline, with its unique cyclic pyrrolidine (B122466) ring, imposes significant conformational constraints on the peptide backbone. ucsf.edu Unlike more flexible residues, proline often induces a "turn" or "kink" in the peptide chain, which can disrupt the formation of simple linear structures like β-sheets and instead promote the formation of more complex, potentially helical or nanotubular, assemblies. acs.orgfrontiersin.org

The L-serine residue introduces a hydrophilic element with its hydroxyl (-OH) side chain. nih.gov This group is capable of forming crucial hydrogen bonds, which can occur between peptide molecules to stabilize the supramolecular structure or with the surrounding water to increase the solubility of the assembled entity. rsc.org This amphiphilic nature—hydrophobic phenylalanine and hydrophilic serine—suggests that self-assembly would result in structures that sequester the phenyl groups in a core while exposing the serine residues to the solvent. acs.org For instance, studies on other short peptides have shown the formation of hydrogels, nanofibers, and nanotubes through this interplay of hydrophobic, aromatic, and hydrogen-bonding interactions. uu.nlnih.gov The specific morphology of this compound assemblies would depend on factors like concentration, pH, and temperature, which modulate the strength of these non-covalent forces. researchgate.net

Table 1: Influence of Amino Acid Residues on Peptide Self-Assembly

| Amino Acid Residue | Key Interaction(s) | Resulting Supramolecular Feature | References |

| L-Phenylalanine | Hydrophobic effects, π-π stacking | Core formation, structural stability, drives aggregation | beilstein-journals.orgrsc.orgresearchgate.net |

| L-Proline | Steric hindrance, conformational rigidity | Induces turns/kinks, dictates assembly geometry | acs.orgucsf.edufrontiersin.org |

| L-Serine | Hydrogen bonding, hydrophilicity | Stabilizes assembly, interaction with aqueous environment | rsc.orgnih.gov |

Analysis of Amino Acid Residue Contributions to Binding Affinity and Specificity

The ability of this compound to bind to a specific receptor or enzyme active site is determined by the individual and collective contributions of its three amino acid residues. Each residue offers unique chemical properties that mediate the peptide's recognition and binding affinity.

Contribution of L-Proline: The L-proline residue plays a critical structural role. Its rigid five-membered ring restricts the conformational freedom of the peptide backbone, which can be advantageous for binding. ucsf.edufrontiersin.org This "pre-organization" reduces the entropic penalty upon binding to a receptor, potentially increasing affinity. Proline-rich motifs are recognized by specific protein domains, such as SH3 and WW domains, highlighting proline's importance in mediating protein-protein interactions within cellular signaling pathways. ucsf.edu However, its influence is context-dependent. For example, in one study involving a thyrotropin-releasing hormone-potentiating peptide, the substitution of proline with alanine (B10760859) led to a tenfold increase in binding affinity, suggesting that in some receptor contexts, the rigidity of proline may be suboptimal. nih.gov The conformation of the peptide bond preceding proline (cis or trans) can also dramatically alter the shape of the peptide and its binding competence. mdpi.com

Contribution of L-Serine: The key feature of the L-serine residue is its hydroxyl (-OH) side chain. This polar group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with a binding partner. nih.gov These hydrogen bonds are crucial for achieving high specificity and affinity. Furthermore, the serine hydroxyl group is a primary site for post-translational modifications, most notably phosphorylation. The addition of a bulky, negatively charged phosphate (B84403) group can drastically alter binding properties, often acting as a molecular switch to turn interactions on or off. nih.govresearchgate.net Studies on dipeptides containing serine for the hPEPT1 transporter show that affinity varies significantly depending on the paired amino acid, with Kᵢ values ranging from 0.14 mM to 0.89 mM, underscoring the cooperative nature of binding. nih.gov

Contribution of L-Phenylalanine: The L-phenylalanine residue contributes primarily through its bulky, hydrophobic benzyl (B1604629) side chain. This group is crucial for binding to hydrophobic pockets in receptors and enzymes. The interactions are typically a combination of van der Waals forces and specific π-π stacking with aromatic residues (e.g., tyrosine, tryptophan) in the binding site. beilstein-journals.org The importance of phenylalanine in molecular recognition is well-documented. For instance, a specific L-phenylalanine binding site has been identified on the calcium-sensing receptor (CaSR), where it enhances the receptor's sensitivity to calcium. nih.govnih.gov Similarly, the binding of L-phenylalanine to its allosteric site on phenylalanine hydroxylase is the key trigger for the enzyme's activation, with analogues showing significantly different binding affinities and activation levels. nih.govnih.gov

Table 2: Examples of Amino Acid Contributions to Binding Affinity in Various Peptide Systems This table presents data from various studies to illustrate the quantitative impact of proline, serine, and phenylalanine on the binding affinity to different biological targets.

| Peptide/Compound | Target | Affinity Measurement | Value | Reference |

| [Tyr⁰]Ps4 Analogue (Ser¹→Ala) | TRH-potentiating peptide receptor | Kᵢ | ~0.5 nM | nih.gov |

| [Tyr⁰]Ps4 Analogue (Pro³→Ala) | TRH-potentiating peptide receptor | Kᵢ | ~0.5 nM | nih.gov |

| Phosphopeptide (P.Ser 5) | Pin1 WW domain | Kd | < 35 µM | researchgate.net |

| H-Tyr-Ser-OH | hPEPT1 Transporter | Kᵢ | 0.14 mM | nih.gov |

| H-Gly-Ser-OH | hPEPT1 Transporter | Kᵢ | 0.89 mM | nih.gov |

| L-Phenylalanine | Phenylalanine Hydroxylase (PheH) | Kd | 180 µM | nih.gov |

| D-Phenylalanine | Phenylalanine Hydroxylase (PheH) | Kd | 1.8 mM | nih.gov |

| L-Methionine | Phenylalanine Hydroxylase (PheH) | Kd | 12 mM | nih.gov |

| L-Phenylalanine | Calcium-Sensing Receptor (CaSR) | EC₅₀ | ~2.5 mM | nih.gov |

Biochemical Pathways and Cellular Process Modulation by L Prolyl L Seryl L Phenylalanine Mechanistic Investigations

Involvement in Signal Transduction Pathways

Peptides composed of amino acid sequences can function as potent signaling molecules in cellular communication, often acting as hormones or neurotransmitters. ontosight.ai They typically exert their effects by binding to specific receptors on the cell surface, such as G protein-coupled receptors (GPCRs), which in turn activates intracellular signal transduction pathways. nih.gov While direct evidence for L-Prolyl-L-seryl-L-phenylalanine is scarce, the known signaling roles of its constituent L-phenylalanine and related peptides provide a basis for understanding its potential involvement.

L-phenylalanine itself can influence signaling. It serves as a precursor for tyrosine and, subsequently, for catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Furthermore, L-phenylalanine has been shown to act as an antagonist at the α2δ subunit of voltage-dependent Ca²+ channels and at N-methyl-D-aspartate (NMDA) receptors, directly impacting ion channel function and neuronal signaling. medchemexpress.com Peptides can also modulate signaling cascades; for example, neuropeptides that bind to GPCRs can trigger a variety of pathways that synergistically relay a signal to the nucleus to influence processes like cell proliferation. nih.gov

The investigation of signaling events often involves identifying the initial trigger (upstream) and the subsequent molecular cascade (downstream). For L-phenylalanine, a key upstream signaling event is its detection by the Ssy1-Ptr3-Ssy5 (SPS) sensor system located in the plasma membrane of organisms like Saccharomyces cerevisiae. frontiersin.org

When extracellular L-phenylalanine is detected by the Ssy1 receptor, it initiates a downstream cascade. This involves the recruitment of casein kinase Yck1/2, which phosphorylates and activates the Ssy5 protease. frontiersin.org Activated Ssy5 then cleaves the transcription factors Stp1 and Stp2. These activated transcription factors translocate to the nucleus, where they bind to specific DNA sequences (UASAA elements) to activate the expression of genes encoding amino acid permeases, such as AGP1 and BAP2. frontiersin.org These permeases are then transported to the cell membrane to facilitate the uptake of more amino acids. frontiersin.org This represents a complete signaling pathway from extracellular sensing to a functional cellular response. Another example includes the integrin-mediated activation of downstream pathways, where focal adhesion kinase (FAK) plays an important role. drugbank.com

Cellular communication relies on intricate networks of signaling molecules and receptors. Short peptides can act as crucial nodes in these networks. ontosight.ai The L-phenylalanine sensing pathway is a clear example of how a single amino acid can influence a communication network to regulate nutrient uptake. frontiersin.org By controlling the expression of transporters, the cell adapts its metabolic state in response to environmental cues. frontiersin.org

Furthermore, L-phenylalanine's role as a precursor to catecholamines integrates it into the broader neuroendocrine communication system. wikipedia.org The conversion of L-phenylalanine to tyrosine is a critical step for the synthesis of these neurotransmitters, which are fundamental for communication between neurons and for systemic hormonal signaling. wikipedia.org The ability of L-phenylalanine to cross the blood-brain barrier via the same active transport channel as tryptophan highlights the competitive and regulated nature of amino acid transport into the central nervous system. wikipedia.org

Modulation of Protein Synthesis and Degradation Pathways

Amino acids are the fundamental building blocks for protein synthesis, and their availability is tightly regulated. Aminoacyl-tRNA synthetases are enzymes critical to this process, as they attach amino acids to their corresponding tRNA molecules, preparing them for incorporation into a growing polypeptide chain. researchgate.net The availability of specific amino acids can therefore directly influence the rate and fidelity of protein synthesis. frontiersin.orgresearchgate.net

L-phenylalanine is an essential amino acid, meaning it must be obtained from the diet and is a necessary component for building proteins. wikipedia.org Models using isotopically labeled L-phenylalanine have been developed to measure the rates of protein synthesis and degradation in various tissues. nih.gov These studies show a dynamic balance between the release of amino acids from tissue protein breakdown and their re-incorporation during synthesis. nih.gov For instance, in muscle tissue during a postabsorptive state, the rate of protein degradation can exceed that of synthesis, releasing amino acids for use in other organs. nih.gov The regulation of amino acid-degrading enzymes versus their use in protein synthesis is a critical metabolic switch. uit.no

Interactions with Metabolic Enzymes and Transporters

The metabolic fate of this compound is likely determined by peptidases that would cleave it into its constituent amino acids. The resulting L-phenylalanine can then interact with a variety of enzymes and transporters.

Enzyme Interactions: Key enzymes in the L-phenylalanine biosynthetic pathway, such as DAHP synthetase and chorismate mutase/prephenate dehydratase, are subject to feedback inhibition by L-phenylalanine itself, which helps to regulate its intracellular concentration. medchemexpress.com In degradation pathways, L-phenylalanine interacts with enzymes like phenylalanine hydroxylase, which converts it to L-tyrosine, and various aminotransferases that initiate its catabolism. researchgate.netmodelseed.org In certain bacteria, L-phenylalanine degradation involves enzymes like catechol 2,3-dioxygenase. nih.gov

Transporter Interactions: The transport of L-phenylalanine across cell membranes is mediated by several transporter proteins. These transporters are crucial for nutrient uptake and inter-organ exchange. frontiersin.orgnih.gov

Table 1: Selected L-phenylalanine Transporters and Their Characteristics

| Transporter | Organism/Tissue | Transport Characteristics | Reference(s) |

| System L | Rabbit Oxyntic Glands | Sodium-independent, shared with other large neutral amino acids. | nih.gov |

| Active Transport System | Human Melanocytes | Calcium-dependent, rapid active transport. | nih.gov |

| Agp1p | Saccharomyces cerevisiae | General amino acid permease with broad substrate range; transports L-phenylalanine at millimolar concentrations. | frontiersin.org |

| Bap2p | Saccharomyces cerevisiae | High-affinity branched-chain amino acid permease that also transports L-phenylalanine. | frontiersin.org |

| OATP3A1 | Human Cells (HEK293) | Mediates uptake of aromatic amino acids including L-phenylalanine with a Km of 234.7 µM. | d-nb.info |

Cellular Uptake and Transport Mechanisms (In Vitro Models)

In vitro studies using cultured cells and isolated tissues have been instrumental in elucidating the mechanisms of L-phenylalanine uptake.

In cultures of human melanocytes, the uptake of L-phenylalanine was found to be significantly more rapid and to occur via active transport, in contrast to the slower, diffusion-based uptake of L-tyrosine. nih.gov This active transport was also shown to be coupled to calcium influx and efflux. nih.gov Studies using rabbit isolated oxyntic glands revealed that L-phenylalanine uptake is mediated by both a carrier-mediated, saturable process and a nonsaturable process, with the carrier-mediated component being sodium-independent and characteristic of the System L transporter. nih.gov

Experiments with human embryonic kidney (HEK293) cells overexpressing the OATP3A1 transporter demonstrated that this protein significantly increases the uptake of L-phenylalanine. d-nb.info In the yeast Saccharomyces cerevisiae, a model organism for cellular transport, specific permeases like Agp1p and Bap2p have been identified as key transporters for L-phenylalanine, with their expression being regulated by extracellular amino acid sensing pathways. frontiersin.org

Intracellular Fate and Mechanistic Degradation Studies

Once inside the cell, this compound would likely be hydrolyzed by intracellular peptidases into its individual amino acids. The intracellular fate of the released L-phenylalanine is diverse. It can be:

Incorporated into new proteins: This is its primary anabolic fate, directed by the protein synthesis machinery. nih.gov

Converted to L-tyrosine: The enzyme phenylalanine hydroxylase catalyzes this conversion, which is the first step for the synthesis of catecholamines and melanin. wikipedia.orgnih.gov

Degraded for energy: L-phenylalanine can be catabolized through various pathways. In the Ehrlich pathway in yeast, it is converted to phenylpyruvate and subsequently to other metabolites. frontiersin.org In bacteria, degradation can proceed through the formation of intermediates like L-2,3-dihydroxyphenylalanine, which is then cleaved by dioxygenases. nih.gov In fungi, the degradation of L-phenylalanine can lead to the production of pyomelanin pigment. researchgate.net

Peptides in general can be degraded into smaller fragments by proteolytic enzymes. Mechanistic studies on L-phenylalanine degradation in chloridazon-degrading bacteria have detailed a pathway where it is converted to L-2,3-dihydroxyphenylalanine, which is then cleaved by a catechol 2,3-dioxygenase and a hydrolase to yield aspartic acid and 4-hydroxy-2-oxovaleric acid. nih.gov

Peptide Engineering and Rational Design of L Prolyl L Seryl L Phenylalanine Analogs

Design and Synthesis of L-Prolyl-L-seryl-L-phenylalanine Derivatives

The design and synthesis of derivatives are the practical application of SAR insights, aiming to create new molecules with tailored functions. This typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids and the incorporation of modified or non-canonical residues. americanpeptidesociety.org

Amino acid replacement is a primary strategy for probing and modulating peptide function. wikipedia.org Each residue in the this compound sequence offers a target for modification.

Proline (Pro): The rigid pyrrolidine (B122466) ring of proline restricts the peptide backbone's conformation, often inducing turns. Modifications can include substitution with other cyclic or heterocyclic amino acids like Thiazolidine-4-carboxylic acid (Thz) or Azetidine-2-carboxylic acid (Aze) to alter the backbone geometry. researchgate.net

Serine (Ser): The hydroxyl group of serine is a key site for modification, such as phosphorylation (to pSer), which can act as a molecular switch, a common mechanism in cell signaling regulation. unisi.it

Phenylalanine (Phe): The aromatic ring of phenylalanine is often critical for binding interactions. A wide array of phenylalanine derivatives can be synthesized and incorporated to explore the effects of altering steric and electronic properties. biorxiv.orgbiorxiv.org The synthesis of these non-natural amino acids can be achieved through multi-enzymatic cascade processes, starting from inexpensive materials like cinnamic acids. nih.govresearchgate.net

Below is a table of potential phenylalanine analogs that could be substituted at the P3 position to modulate function.

| Analog Name | Abbreviation | Key Feature | Potential Impact |

| 2-Iodo-L-phenylalanine | 2-I-Phe | Iodine substituent on the benzene (B151609) ring | Can improve affinity and selectivity for certain transporters like LAT1. nih.gov |

| 4-Azido-L-phenylalanine | --- | Azido group for bioconjugation | Allows for "click chemistry" reactions to attach other molecules. wikipedia.org |

| Boronophenylalanine | BPA | Dihydroxyboryl group | Used in applications like neutron capture therapy. wikipedia.org |

| 4-Formyl-L-phenylalanine | --- | Bio-orthogonal formyl group | Enables specific chemical reactions on the peptide. biorxiv.org |

| L-4-Guanidino-cyclohexyl-Ala | --- | Guanidino group on a cyclohexyl ring | Can replace charged residues like Arginine to enhance inhibitory activity. nih.gov |

To overcome the inherent flexibility and susceptibility to enzymatic degradation of linear peptides, cyclization and backbone modifications are employed.

Cyclization: Linking the N-terminus and C-terminus or creating a side-chain-to-side-chain bridge results in a cyclic peptide. Macrocyclic peptides often exhibit higher receptor affinity, specificity, and stability. chem960.comnih.gov The incorporation of non-proteinogenic amino acids, including D-amino acids, into these cyclic structures can further enhance their resistance to proteolysis and allow for novel conformations. bakerlab.orgbiopharmaspec.com

Backbone Modifications: Altering the peptide backbone itself, for instance by introducing N-methylated amino acids, can prevent degradation by proteases and restrict conformational freedom. mdpi.com Another approach is the use of conformationally constrained amino acid mimetics, such as those based on a 2-azanorbornane scaffold, which have been used to create rigid PLG analogues. researchgate.net

Development of Peptidomimetics Based on this compound Scaffold

Peptidomimetics are compounds that mimic the structure and function of a native peptide but have a modified, non-peptide backbone. nih.gov The goal is to create molecules with superior properties, such as enhanced stability and oral bioavailability. The efficacy of native peptides can often be improved by introducing these structural modifications. nih.gov

Combinatorial Peptide Library Screening for Functional Discovery

Combinatorial chemistry provides a powerful tool for discovering novel peptide functions without a priori knowledge of the target. americanpeptidesociety.org A combinatorial peptide library based on this compound could be synthesized to explore a vast sequence space around the core motif.

Using a technique like split-mix synthesis on a solid support, millions of unique peptide variants can be generated. americanpeptidesociety.org In this library, the Pro, Ser, and Phe positions could be held constant while adjacent positions are varied, or each of the core residues could be systematically replaced with a wide range of natural and non-canonical amino acids. The resulting library would then be screened in high-throughput assays to identify peptides with novel or enhanced biological activities, such as binding to a specific receptor or inhibiting an enzyme. americanpeptidesociety.orgnii.ac.jp This approach is widely used to find new antimicrobial peptides, receptor ligands, and enzyme modulators. americanpeptidesociety.org

Computational Design and Predictive Modeling for Engineered Peptides

Computational methods are increasingly integral to peptide engineering, offering a rational, structure-guided alternative to the brute-force screening of libraries. bakerlab.orgnih.gov These approaches can predict how changes to a peptide's sequence will affect its structure and function.

For this compound, computational tools could be used in several ways:

Molecular Docking: If the structure of the biological target is known, researchers can computationally dock virtual analogs of the tripeptide into the binding site to predict binding affinity and orientation. mdpi.com

Conformational Analysis: Algorithms can model the accessible conformations of different peptide analogs, helping to design derivatives that are pre-organized into a bioactive shape. This is particularly important for designing rigid macrocycles. bakerlab.org

Sequence Design: Machine learning and physics-based algorithms can design entirely new peptide sequences that match the bulk molecular properties (like charge, hydrophobicity, and repeat content) of a target peptide, or that are optimized to fold into a specific structure. biorxiv.org

These computational approaches have successfully guided the design of peptide macrocycle inhibitors and self-assembling peptide materials, demonstrating their power to accelerate the development of engineered peptides for therapeutic and biotechnological applications. bakerlab.orgrsc.org

Non Clinical Research Applications and Future Perspectives

Utilization as a Research Tool in Biochemical and Cell Biology Studies

L-Prolyl-L-seryl-L-phenylalanine's distinct combination of amino acids—a cyclic secondary amine (proline), a hydrophilic alcohol-containing residue (serine), and an aromatic residue (phenylalanine)—makes it a valuable probe for investigating a variety of biological processes. smolecule.com In biochemical assays, it can be used to study enzyme kinetics and specificity, particularly for proteases and peptidases. The peptide bond between proline and serine, for instance, presents a unique substrate for enzymes that recognize specific peptide sequences.

Potential as a Mechanistic Probe for Biological Systems

Beyond its general use in biochemical and cellular assays, this compound holds promise as a specific mechanistic probe. For example, its constituent amino acid, L-phenylalanine, is known to be a precursor for the synthesis of important neurotransmitters like dopamine (B1211576) and norepinephrine. medicalnewstoday.com Studying the metabolism and transport of this compound within neuronal systems could therefore offer valuable insights into the regulation of these neurotransmitter pathways.

Furthermore, the peptide can be used to investigate the allosteric regulation of enzymes. The binding of this tripeptide to a site on an enzyme distinct from the active site could modulate the enzyme's catalytic activity, providing a model for understanding how small molecules can regulate complex biological processes. For instance, studies on the enzyme 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase have shown its sensitivity to feedback inhibition by L-phenylalanine, highlighting the potential for this amino acid and its peptide derivatives to act as regulatory molecules. nih.gov

Advancements in Analytical Method Development for Peptide Analysis

The detection and quantification of peptides like this compound are crucial for research, necessitating the development of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating and quantifying amino acids and peptides in various biological samples. researchgate.netresearchgate.net The development of more sensitive and rapid HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allows for the precise measurement of this tripeptide in complex mixtures. researchgate.netresearchgate.netnih.gov

Recent innovations include the development of microfluidic paper-based analytical devices (µPADs) for the rapid and low-cost analysis of amino acids. nih.gov These devices utilize enzymatic reactions and colorimetric detection to provide quantitative results, offering a portable and accessible alternative to traditional laboratory equipment.

Table 1: Analytical Techniques for Peptide Analysis

| Analytical Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Quantification in biological fluids and reaction mixtures. researchgate.netresearchgate.net |